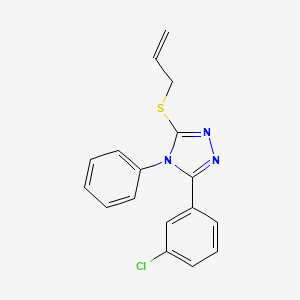![molecular formula C13H12N2O3S B4771883 methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4771883.png)
methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate, also known as MATQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of thienoquinolines and has a unique structure that contains both a thieno ring and a quinoline ring. The compound has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Moreover, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, the compound has been found to possess anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific research applications. Moreover, it has low toxicity and is well-tolerated in animal models. However, there are some limitations associated with the use of this compound in lab experiments. The compound is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate. One potential area of research is the development of novel analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential for use in clinical applications.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has shown significant potential in various scientific research applications. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to possess anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to possess anti-microbial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
methyl 3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-13(17)11-10(14)7-5-6-8(15-12(7)19-11)3-2-4-9(6)16/h5H,2-4,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQXGSQZHXPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4771817.png)

![N-(5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide](/img/structure/B4771832.png)
![diethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4771837.png)
![2-[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B4771851.png)
![N-allyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4771861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4771866.png)
![ethyl 3-(2-methylbenzyl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4771872.png)
![5-[4-(allyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4771882.png)
![4-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4771890.png)
![6-(4-acetylphenyl)-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4771892.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4771914.png)
![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4771919.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4771926.png)
